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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of formulation strategies to

enhance the oral bioavailability of Ravuconazole, a Biopharmaceutics Classification System

(BCS) Class II antifungal agent characterized by low aqueous solubility and high permeability.

This document details various formulation approaches, including the use of a prodrug, self-

emulsifying drug delivery systems (SEDDS), solid dispersions, and nanoparticle-based

systems. Detailed experimental protocols are provided to guide researchers in the preparation

and evaluation of these advanced formulations.

Introduction to Ravuconazole and Bioavailability
Challenges
Ravuconazole is a potent, broad-spectrum triazole antifungal agent. However, its clinical

efficacy via the oral route is hampered by its poor aqueous solubility (<1 µg/mL), which limits its

dissolution rate and subsequent absorption in the gastrointestinal tract, leading to variable and

low bioavailability.[1][2] To overcome these limitations, various formulation strategies have been

developed to improve its solubility and enhance its oral absorption.
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Bioavailability
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Several advanced formulation approaches have been explored to increase the oral

bioavailability of Ravuconazole. These include:

Prodrug Approach (Fosravuconazole): Fosravuconazole (BFE1224) is a water-soluble

mono-lysine phosphoester prodrug of Ravuconazole.[3][4] Upon oral administration, it is

rapidly converted to the active parent drug, Ravuconazole, by intestinal alkaline

phosphatases.[3] This approach significantly improves aqueous solubility and has been

shown to achieve approximately 100% oral bioavailability.[3]

Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils,

surfactants, and cosurfactants that spontaneously form fine oil-in-water emulsions or

microemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal

fluids.[2] This in-situ emulsification facilitates the dissolution of the poorly soluble drug and

enhances its absorption. Ravuconazole-loaded SEDDS have demonstrated a significant

increase in in vitro dissolution compared to the free drug.[2]

Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the

solid state. By converting the drug from a crystalline to an amorphous state, solid dispersions

can enhance the drug's solubility and dissolution rate. Hydrophilic polymers such as

polyvinylpyrrolidone (PVP) are commonly used as carriers.

Nanoparticle-Based Formulations: Encapsulating Ravuconazole into nanoparticles, such as

those made from biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA), can

improve its oral bioavailability. Nanoparticles can protect the drug from degradation, increase

its surface area for dissolution, and potentially enhance its uptake by the intestinal

epithelium.

Data Presentation: Comparative In Vitro and In Vivo
Performance
The following tables summarize the available quantitative data for different Ravuconazole
formulations. It is important to note that a direct head-to-head comparative study of all

formulations in the same animal model is not readily available in the public domain. The data

presented is compiled from various studies.

Table 1: In Vitro Dissolution of Ravuconazole Formulations
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Formulation
Dissolution
Medium

Time (hours)
Drug Release
(%)

Reference

Free

Ravuconazole

Simulated

Intestinal Fluid

(pH 6.8)

6 3 [2]

Ravuconazole-

SEDDS

Simulated

Intestinal Fluid

(pH 6.8)

6 20 [2]

Table 2: Pharmacokinetic Parameters of Ravuconazole and its Formulations

Formula
tion

Species Dose
Cmax
(µg/mL)

Tmax
(hours)

AUC
(µg·h/m
L)

Oral
Bioavail
ability
(%)

Referen
ce

Ravucon

azole
Rat 10 mg/kg 1.68 8

Not

Reported

Not

Reported

Ravucon

azole
Rabbit

10 mg/kg

(single

dose)

1.25 ±

0.57
1

Not

Reported

Not

Reported
[5]

Ravucon

azole
Rabbit

10 mg/kg

(multiple

doses)

2.6 ±

0.22
1

Not

Reported

Not

Reported
[5]

Fosravuc

onazole
Human

100 mg

(Ravucon

azole

equivalen

t)

Not

Reported

Not

Reported

Not

Reported
~100

Experimental Protocols
This section provides detailed methodologies for the preparation and evaluation of various

Ravuconazole formulations.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 15 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5439725/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5439725/
https://www.benchchem.com/product/b1678830?utm_src=pdf-body
https://www.fda.gov/apology_objects/abuse-detection-apology.html
https://www.fda.gov/apology_objects/abuse-detection-apology.html
https://www.benchchem.com/product/b1678830?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678830?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation of Ravuconazole Self-Emulsifying Drug
Delivery System (SEDDS)
Objective: To prepare a stable SEDDS formulation of Ravuconazole for enhanced oral

delivery.

Materials:

Ravuconazole powder

Oil phase: Medium-chain triglycerides (e.g., Miglyol 812)

Surfactant: Caprylocaproyl polyoxyl-8 glycerides (e.g., Labrasol)

Co-emulsifier: Lecithin (e.g., Epikuron 135F)

Co-surfactant/Solvent: Ethanol

Magnetic stirrer with heating plate

Glass vials

Protocol:

Accurately weigh the components of the SEDDS formulation. A typical composition could be:

Miglyol 812: 60-70% (v/v)

Labrasol: 10-40% (v/v)

Epikuron 135F: 0-10% (v/v)

Ethanol: 0-15% (v/v)

In a glass vial, dissolve the required amount of Ravuconazole (e.g., 10 mg/mL) in the

specified volumes of ethanol and Labrasol with magnetic stirring until a clear solution is

obtained.
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In a separate vial, mix Miglyol 812 and Epikuron 135F. Heat the mixture to approximately

40°C while stirring to ensure complete dissolution.

Add the oil phase mixture (from step 3) to the drug-containing surfactant/cosurfactant

solution (from step 2) under continuous magnetic stirring.

Continue stirring until a homogenous, isotropic mixture is formed.

Store the final SEDDS formulation in a sealed glass vial at room temperature, protected from

light.

Preparation of Ravuconazole Solid Dispersion by
Solvent Evaporation Method
Objective: To prepare a solid dispersion of Ravuconazole with a hydrophilic polymer to

improve its dissolution rate.

Materials:

Ravuconazole powder

Hydrophilic polymer: Polyvinylpyrrolidone K30 (PVP K30)

Organic solvent: Methanol (analytical grade)

Rotary evaporator

Mortar and pestle

Sieve (e.g., 100-mesh)

Protocol:

Accurately weigh Ravuconazole and PVP K30 in a desired ratio (e.g., 1:5 w/w).

Dissolve both the Ravuconazole and PVP K30 in a sufficient volume of methanol in a round-

bottom flask by stirring or sonication until a clear solution is obtained.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 15 Tech Support

https://www.benchchem.com/product/b1678830?utm_src=pdf-body
https://www.benchchem.com/product/b1678830?utm_src=pdf-body
https://www.benchchem.com/product/b1678830?utm_src=pdf-body
https://www.benchchem.com/product/b1678830?utm_src=pdf-body
https://www.benchchem.com/product/b1678830?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678830?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Attach the flask to a rotary evaporator.

Evaporate the methanol under vacuum at a controlled temperature (e.g., 40-50°C).

Continue the evaporation process until a solid mass is formed and all the solvent is removed.

Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any

residual solvent.

Pulverize the dried solid dispersion using a mortar and pestle.

Pass the resulting powder through a sieve to obtain a uniform particle size.

Store the prepared solid dispersion in a desiccator.

Preparation of Ravuconazole-Loaded PLGA
Nanoparticles by Emulsion-Solvent Evaporation Method
Objective: To encapsulate Ravuconazole within biodegradable PLGA nanoparticles for

sustained release and improved oral absorption.

Materials:

Ravuconazole powder

Poly(lactic-co-glycolic acid) (PLGA) (50:50)

Dichloromethane (DCM)

Poly(vinyl alcohol) (PVA)

High-speed homogenizer or sonicator

Magnetic stirrer

Centrifuge

Protocol:
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Organic Phase Preparation: Dissolve a specific amount of Ravuconazole (e.g., 10 mg) and

PLGA (e.g., 100 mg) in a suitable volume of dichloromethane (e.g., 5 mL) to form a clear

organic solution.

Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1% w/v) in deionized

water.

Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-

speed homogenizer (e.g., at 15,000 rpm for 5 minutes) or a probe sonicator to form an oil-in-

water (o/w) emulsion.

Solvent Evaporation: Stir the resulting emulsion on a magnetic stirrer at room temperature

for several hours (e.g., 4-6 hours) to allow the dichloromethane to evaporate, leading to the

formation of solid nanoparticles.

Nanoparticle Collection: Centrifuge the nanoparticle suspension at a high speed (e.g.,

15,000 rpm for 20 minutes) to pellet the nanoparticles.

Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water to

remove excess PVA and un-encapsulated drug. Repeat the centrifugation and washing steps

twice.

Lyophilization (Optional): For long-term storage, the nanoparticle pellet can be resuspended

in a small amount of deionized water containing a cryoprotectant (e.g., 5% trehalose) and

then freeze-dried.

Store the prepared nanoparticles at 4°C.

In Vitro Dissolution Study
Objective: To evaluate and compare the in vitro release profile of different Ravuconazole
formulations.

Apparatus:

USP Dissolution Apparatus II (Paddle type)

Dissolution vessels
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Water bath

Syringes and filters (0.45 µm)

Protocol:

Prepare 900 mL of the desired dissolution medium (e.g., simulated gastric fluid pH 1.2 or

simulated intestinal fluid pH 6.8) and place it in the dissolution vessels. Maintain the

temperature at 37 ± 0.5°C.

Accurately weigh a quantity of the Ravuconazole formulation (e.g., pure drug, solid

dispersion, or nanoparticles) equivalent to a specific dose of Ravuconazole and place it in

each dissolution vessel. For SEDDS, an equivalent amount of the liquid formulation can be

filled into a hard gelatin capsule before placing it in the vessel.

Set the paddle rotation speed to a specified rate (e.g., 75 rpm).

At predetermined time intervals (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes), withdraw a

specific volume of the dissolution medium (e.g., 5 mL) and replace it with an equal volume of

fresh, pre-warmed medium.

Filter the collected samples through a 0.45 µm syringe filter.

Analyze the concentration of Ravuconazole in the filtered samples using a validated

analytical method, such as HPLC-UV.

Calculate the cumulative percentage of drug released at each time point.

In Vivo Pharmacokinetic Study in Rats
Objective: To determine and compare the oral bioavailability of different Ravuconazole
formulations in a rat model.

Materials and Animals:

Male Sprague-Dawley rats (200-250 g)

Oral gavage needles
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Micro-centrifuge tubes with anticoagulant (e.g., EDTA)

Centrifuge

Validated HPLC-UV method for Ravuconazole quantification in plasma

Protocol:

Fast the rats overnight (approximately 12 hours) before the experiment, with free access to

water.

Prepare the dosing formulations of Ravuconazole (e.g., suspension of pure drug in 0.5%

carboxymethyl cellulose, SEDDS, or a suspension of solid dispersion/nanoparticles) at a

predetermined concentration.

Administer a single oral dose of each formulation to a group of rats (n=6 per group) via oral

gavage at a dose of 10 mg/kg.

Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at

predefined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) into micro-centrifuge tubes

containing an anticoagulant.

Centrifuge the blood samples at 10,000 rpm for 10 minutes to separate the plasma.

Store the plasma samples at -80°C until analysis.

Determine the concentration of Ravuconazole in the plasma samples using a validated

HPLC-UV method.

Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) for each formulation using

appropriate software.

Calculate the relative oral bioavailability of the test formulations compared to a control (e.g.,

the pure drug suspension).

HPLC-UV Method for Quantification of Ravuconazole in
Rat Plasma
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Objective: To provide a detailed protocol for the quantification of Ravuconazole in rat plasma

using HPLC with UV detection.

Instrumentation and Conditions:

HPLC System: A standard HPLC system with a UV-Vis detector.

Column: C18 column (e.g., 250 mm × 4.6 mm, 5 µm).

Mobile Phase: Acetonitrile and water (80:20 v/v).[6]

Flow Rate: 1.0 mL/min.[6]

Injection Volume: 20 µL.

Detection Wavelength: 287 nm.[6]

Column Temperature: Ambient.

Sample Preparation (Protein Precipitation):

To 100 µL of rat plasma in a microcentrifuge tube, add 200 µL of acetonitrile.

Vortex the mixture for 1 minute to precipitate the plasma proteins.

Centrifuge the mixture at 12,000 rpm for 10 minutes.

Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle

stream of nitrogen.

Reconstitute the residue in 100 µL of the mobile phase.

Inject 20 µL of the reconstituted sample into the HPLC system.

Visualizations
The following diagrams illustrate the logical relationships and experimental workflows described

in these application notes.
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Caption: Strategies to enhance the oral bioavailability of Ravuconazole.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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